BenchChemオンラインストアへようこそ!

P8RI

Peptide Stability Pharmacokinetics Molecular Imaging

P8RI is a protease-resistant, retro-inverso, all-D-amino acid CD31 agonist, uniquely targeting cleaved CD31. Validated for in vivo ischemia-reperfusion and vascular inflammation models, this high-purity (>98%) research peptide ensures reliable, reproducible preclinical data. Select P8RI for stability and specificity unavailable with generic L-peptides.

Molecular Formula C51H77N13O9
Molecular Weight 1016.2 g/mol
Cat. No. B10828252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP8RI
Molecular FormulaC51H77N13O9
Molecular Weight1016.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N
InChIInChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1
InChIKeyLXYOOXZYRDPHLW-PJJIIYKISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P8RI (D-P8RI) Procurement Guide: Baseline Overview of a Retro-Inverso CD31 Agonist Peptide


P8RI (D-P8RI) is a synthetic, retro-inverso, all-D-amino acid octapeptide (sequence: kwpalfvr) that functions as a biomimetic agonist of the transmembrane receptor CD31 (PECAM-1) [1]. It is designed to specifically bind to the juxtamembrane amino acid sequence of the CD31 ectodomain, thereby restoring the CD31 inhibitory signaling pathway and exerting immunosuppressive effects . The compound is primarily utilized in preclinical research for conditions involving CD31 cleavage and dysregulated inflammatory signaling, including ischemia-reperfusion injury, atherosclerosis, and vascular device integration [2].

P8RI (D-P8RI) Sourcing Risk: Why Generic CD31 Peptides Cannot Be Substituted


Substituting P8RI with a generic CD31-targeting peptide or a standard L-amino acid analog is not scientifically sound due to its unique retro-inverso, all-D-amino acid design, which confers critical protease resistance and maintains specific binding to the cleaved CD31 ectodomain [1]. Generic L-peptide analogs exhibit rapid degradation in plasma and lack the necessary stability and targeting specificity for reliable in vivo or long-term in vitro applications [2]. Furthermore, P8RI has been specifically optimized through functional peptide library screening to engage the CD31 inhibitory pathway in contexts where CD31 is cleaved, a pathological state not addressed by standard, intact CD31-targeting reagents [3].

P8RI (D-P8RI) Selection Criteria: Quantified Performance Versus Closest Comparators


Plasma Stability: Quantified Resistance of P8RI Versus L-Proline Analog

P8RI, as a retro-inverso D-peptide, demonstrates significantly enhanced resistance to plasma proteases compared to its L-Proline analog. In a rat model of sterile inflammation, the D-P8RI bioconjugate exhibited excellent in vitro and in vivo stability, while the L-Proline analog served as a negative control with lower stability, leading to significantly reduced targeted uptake [1]. This enhanced stability is a direct result of the all-D-amino acid backbone, which is not susceptible to endogenous protease cleavage [2].

Peptide Stability Pharmacokinetics Molecular Imaging

In Vivo Efficacy in Intestinal Ischemia-Reperfusion Injury: P8RI Versus Saline Control

In a rat model of mesenteric ischemia-reperfusion (I/R), P8RI treatment resulted in a significant reduction of intestinal injury compared to the saline-treated I/R control group. The P8RI group exhibited a lower histological injury score (Chiu's score, P=0.01), greater preservation of the epithelial area (P=0.001), and reduced bacterial translocation as measured by plasma E. coli DNA (P=0.04) [1]. Additionally, P8RI perfusion significantly decreased neutrophil activation, as assessed by matrix metalloproteinase-9 (MMP-9) release in plasma (P < 0.05) [2].

Ischemia-Reperfusion Injury Neutrophil Activation Intestinal Barrier Function

Neointimal Formation on Flow Diverters: P8RI-Coated Versus Bare and Shield-Coated Stents

In a rabbit model of elastase-induced aneurysms, P8RI-coated Silk Vista flow diverters (P8RI-SV) demonstrated significantly accelerated and more organized neointimal coverage compared to both bare Silk Vista (bare-SV) and Pipeline Vantage with Shield technology (Shield-PV). At 5 and 28 days post-implantation, the stent-coverage ratio was significantly higher for P8RI-SV (Kruskal-Wallis P<0.0001, Dunn post-test P<0.001 for both timepoints) [1]. Histological analysis confirmed that the neointima on P8RI-SV was well-organized with high collagen content, indicative of functional arterial healing [2].

Vascular Stents Endothelialization Neointimal Coverage

Macrophage Polarization: P8RI Favors Reparative M2 Phenotype Over Proinflammatory M1

In vitro and in vivo studies demonstrate that P8RI actively shifts macrophage polarization from a proinflammatory (M1) to a reparative (M2) phenotype. In CD31-/- mouse macrophages, P8RI treatment resulted in a dramatic reduction of M1 markers, including iNOS and arginase II expression, and reduced production of IL-6, IL-12p70, and TNF-α. Conversely, it enhanced the M2 phenotype, as detected by increased arginase I expression and IL-10 production [1]. In vivo, curative P8RI administration (2.5 mg/kg/day, s.c.) in an ApoE-/- mouse model of aortic dissection prevented aneurysmal transformation by promoting intramural hematoma resolution and collagen production, associated with M2 macrophage enrichment at the injury site [2].

Macrophage Polarization Inflammation Resolution Aortic Aneurysm

Coronary Stent Biocompatibility: P8RI Coating Combines Benefits of BMS and DES

In a porcine coronary stent model, stents coated with a CD31-mimetic peptide (the same class as P8RI) demonstrated a superior healing profile compared to bare-metal stents (BMS) and everolimus-eluting stents (DES). At 7 days post-implantation, CD31-coated and BMS were entirely covered by a smooth endothelial cell layer, whereas DES showed scant, non-junctional endothelial cells. Importantly, CD31-coated stents had fewer activated leukocytes than BMS, indicating reduced inflammation [1]. This suggests the CD31-mimetic coating uniquely combines the rapid endothelialization of BMS with the anti-inflammatory benefits of DES.

Stent Coating Biocompatibility Endothelialization

P8RI (D-P8RI) Application Scenarios: Evidence-Backed Use Cases in Research and Industry


Preclinical Modeling of Ischemia-Reperfusion Injury and Inflammation Resolution

P8RI is ideally suited for in vivo studies of ischemia-reperfusion (I/R) injury, particularly in intestinal and mesenteric models. Evidence from rat models demonstrates that P8RI administration significantly reduces histological injury scores, preserves epithelial barrier function, and limits bacterial translocation, directly addressing key pathophysiological endpoints of I/R [1]. Its ability to promote a reparative macrophage phenotype further supports its use in studies focused on the resolution phase of tissue injury [2].

Vascular Device Coating and Biocompatibility Testing

The quantifiable improvement in neointimal coverage and organization provided by P8RI-coated flow diverters in rabbit aneurysm models positions this peptide as a high-value coating for vascular stents, grafts, and other blood-contacting devices [1]. Its dual action—promoting rapid endothelialization while reducing inflammatory cell activation—addresses the primary limitations of both bare-metal and drug-eluting stents, making it a compelling candidate for next-generation device development [2].

Molecular Imaging of Inflammatory Foci

The selective binding of P8RI to the cleaved form of CD31 enables its use as a targeting ligand for molecular imaging of inflammation. In a rat model, a 99mTc-labeled P8RI bioconjugate demonstrated significantly higher uptake in inflamed tissue compared to an L-Proline control, with excellent in vivo stability and rapid renal clearance [1]. This application is particularly valuable for researchers developing specific imaging agents to monitor inflammatory disease activity or therapeutic response.

Macrophage Polarization and Chronic Inflammatory Disease Research

P8RI's well-characterized effect on macrophage polarization—specifically, its ability to shift the balance from a proinflammatory (M1) to a reparative (M2) phenotype—makes it an essential tool for investigating the role of CD31 signaling in chronic inflammatory conditions such as atherosclerosis and aortic aneurysm [1]. In vivo, curative treatment with P8RI prevents aneurysmal transformation in a mouse model of aortic dissection, providing a direct link to potential therapeutic applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for P8RI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.